molecular formula C10H13ClFN B2876372 Cyclopropyl(2-fluorophenyl)methanamine hydrochloride CAS No. 844470-93-5

Cyclopropyl(2-fluorophenyl)methanamine hydrochloride

Cat. No.: B2876372
CAS No.: 844470-93-5
M. Wt: 201.67
InChI Key: ZERUEQOFZLOJJX-UHFFFAOYSA-N
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Description

Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (CAS: 844470-82-2) is a chiral amine derivative featuring a cyclopropane ring substituted with a 2-fluorophenyl group and an aminomethyl moiety, stabilized as a hydrochloride salt. Its molecular formula is C₁₀H₁₃ClFN, with a molecular weight of 201.67 g/mol . The compound is stored under dry conditions at room temperature and is characterized by high purity (≥99%) in industrial-grade formulations . Its stereochemistry (S-configuration) and fluorine substitution at the phenyl ring position influence its physicochemical and pharmacological properties, making it a candidate for selective receptor modulation, particularly in serotonin (5-HT2C) receptor research .

Properties

IUPAC Name

cyclopropyl-(2-fluorophenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-9-4-2-1-3-8(9)10(12)7-5-6-7;/h1-4,7,10H,5-6,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERUEQOFZLOJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC=C2F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(2-fluorophenyl)methanamine hydrochloride typically involves the reaction of cyclopropylmethylamine with 2-fluorobenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(2-fluorophenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding cyclopropyl(2-fluorophenyl)methanol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imine or nitrile derivatives.

    Reduction: Formation of cyclopropyl(2-fluorophenyl)methanol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Cyclopropyl(2-fluorophenyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl(2-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of cyclopropyl(2-fluorophenyl)methanamine hydrochloride, highlighting differences in substituents, stereochemistry, and pharmacological relevance:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
(S)-Cyclopropyl(2-fluorophenyl)methanamine HCl 844470-82-2 2-fluorophenyl, S-configuration C₁₀H₁₃ClFN 201.67 Reference compound; optimized for 5-HT2C receptor selectivity .
1-(2-Fluorophenyl)cyclopropanamine 886366-50-3 No aminomethyl group C₉H₁₀FN 151.18 Lacks the methanamine moiety; reduced receptor binding potential .
(R)-Cyclopropyl(4-fluorophenyl)methanamine HCl 2061980-60-5 4-fluorophenyl, R-configuration C₁₀H₁₃ClFN 201.67 Fluorine at para position alters electronic properties and receptor affinity .
Cyclopropyl(2,5-difluorophenyl)methanamine HCl 844470-93-5 2,5-difluorophenyl C₁₀H₁₂ClF₂N 219.66 Additional fluorine increases lipophilicity and metabolic stability .
(+)-N-(2-Chlorobenzyl)-1-[(1S,2S)-2-(5-fluoro-2-methoxyphenyl)cyclopropyl]methanamine HCl N/A 2-chlorobenzyl, 5-fluoro-2-methoxyphenyl C₁₈H₂₀ClFNO 336.81 Methoxy and chloro substituents enhance 5-HT2C selectivity over 5-HT2A .
(R)-Cyclopropyl(phenyl)methanamine HCl 1416450-04-8 Phenyl (no fluorine), R-configuration C₁₀H₁₄ClN 183.68 Absence of fluorine reduces electronegativity and receptor interaction .

Structural and Functional Insights

  • Fluorine Position: The 2-fluorophenyl group in the target compound provides steric and electronic effects distinct from analogs with fluorine at the 4-position (e.g., CAS 2061980-60-5).
  • Stereochemistry : The S-configuration of the target compound contrasts with R-configured analogs (e.g., CAS 1416450-04-8), which may exhibit divergent receptor activation profiles due to chiral recognition in biological systems .
  • Substituent Diversity : Methoxy (e.g., compound (+)-27 in ) or chloro (e.g., N-(2-chlorobenzyl) derivatives) groups introduce varied steric bulk and polarity, influencing solubility and target engagement.

Pharmacological Comparisons

  • Serotonin Receptor Selectivity : Cyclopropyl(2-fluorophenyl)methanamine derivatives show functional selectivity for 5-HT2C over 5-HT2A receptors, a trait shared with methoxy-substituted analogs (e.g., compound (+)-20 in ). However, chloro-substituted variants (e.g., (+)-27) exhibit enhanced selectivity due to stronger hydrophobic interactions .
  • Metabolic Stability: The difluorophenyl analog (CAS 844470-93-5) demonstrates improved metabolic stability compared to mono-fluorinated derivatives, attributed to reduced oxidative metabolism .

Biological Activity

Cyclopropyl(2-fluorophenyl)methanamine hydrochloride, also known as (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H12_{12}ClF
  • Molecular Weight : Approximately 201.67 g/mol
  • Structural Features : The compound comprises a cyclopropyl group attached to a 2-fluorophenyl moiety, which enhances its solubility and stability in biological systems.

Neuropharmacological Activity

This compound has been investigated for its potential as a selective inhibitor of neurotransmitter receptors, particularly in the central nervous system. Research indicates that it may interact with serotonin receptors, specifically the 5-HT2C_2C receptor.

  • Mechanism of Action : The compound's binding affinity to the 5-HT2C_2C receptor suggests it could modulate serotonergic signaling pathways, which are crucial in various neurological disorders .

Antimicrobial Activity

Preliminary studies have assessed the antimicrobial properties of this compound against various bacterial and fungal strains.

  • In Vitro Studies : The compound has shown promising activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentration (MIC) values indicate effective antibacterial properties, although specific values for this compound were not detailed in the available literature .

Structure-Activity Relationship (SAR)

The incorporation of fluorine into the cyclopropane structure has been shown to enhance lipophilicity and potentially improve brain penetration. SAR studies suggest that modifications at various positions on the phenyl ring can significantly influence biological activity:

Compound ModificationEffect on Activity
Fluorination at 2-positionIncreased potency at 5-HT2C_2C receptor
Substitution with larger groupsGenerally reduces activity
Alterations at the benzylic positionMay block oxidative metabolism

Case Studies and Research Findings

  • Neuroprotective Effects : Studies have indicated that arylalkylamines similar to this compound exhibit neuroprotective properties in cellular models, suggesting potential therapeutic applications in neurodegenerative diseases.
  • Antimicrobial Efficacy : In a study evaluating various cyclopropane derivatives, several showed moderate to good activity against both bacterial and fungal strains, with MIC values ranging from 4.69 to 22.9 µM against different pathogens .
  • Binding Affinity Studies : Molecular docking studies have been conducted to elucidate the binding poses of this compound at the 5-HT2C_2C receptor, providing insights into its pharmacodynamics and potential therapeutic uses .

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